2-Ethylcyclobut-2-en-1-one
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Overview
Description
2-Ethylcyclobut-2-en-1-one is an organic compound with the molecular formula C6H8O. It is a cyclobutene derivative, characterized by a four-membered ring containing a double bond and a ketone functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylcyclobut-2-en-1-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl-substituted cyclobutene with an oxidizing agent can yield this compound. Another method involves the use of Grignard reagents, where the reaction of a suitable cyclobutene derivative with a Grignard reagent followed by oxidation can produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Ethylcyclobut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Catalysts: Catalysts such as palladium or platinum may be used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Ethylcyclobut-2-en-1-one has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethylcyclobut-2-en-1-one involves its interaction with molecular targets through its reactive functional groups. The ketone group can participate in nucleophilic addition reactions, while the double bond can undergo electrophilic addition. These interactions can affect various biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
2-Ethylcyclobut-2-en-1-one can be compared with other cyclobutene derivatives and ketones:
Cyclobutene: Similar in structure but lacks the ketone group, making it less reactive in certain reactions.
Cyclobutanone: Contains a ketone group but lacks the double bond, affecting its reactivity and applications.
2-Methylcyclobut-2-en-1-one: Similar structure with a methyl group instead of an ethyl group, leading to differences in steric effects and reactivity.
These comparisons highlight the unique combination of structural features in this compound that contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
2-ethylcyclobut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-5-3-4-6(5)7/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVPOYWVSOFOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579051 |
Source
|
Record name | 2-Ethylcyclobut-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92561-17-6 |
Source
|
Record name | 2-Ethylcyclobut-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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